molecular formula C11H16N2O2 B11788924 6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine

6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine

Cat. No.: B11788924
M. Wt: 208.26 g/mol
InChI Key: UVXIURYZGPISOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-3-yl methanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), bases (NaOH, KOH)

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and halogenated pyridine compounds .

Scientific Research Applications

6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-5-(tetrahydro-2H-pyran-2-yl)pyridin-3-amine
  • 2H-Pyran-3-ol derivatives
  • 4-Hydroxy-2-quinolones

Uniqueness

6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(oxan-3-ylmethoxy)pyridin-3-amine

InChI

InChI=1S/C11H16N2O2/c12-10-3-4-11(13-6-10)15-8-9-2-1-5-14-7-9/h3-4,6,9H,1-2,5,7-8,12H2

InChI Key

UVXIURYZGPISOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)COC2=NC=C(C=C2)N

Origin of Product

United States

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